molecular formula C25H29ClF2N6O2 B12415601 Lrrk2-IN-4

Lrrk2-IN-4

Cat. No.: B12415601
M. Wt: 519.0 g/mol
InChI Key: VFCYOTBJVABSBY-ZDXQCDESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lrrk2-IN-4 is a small-molecule inhibitor specifically designed to target leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in various diseases, including Parkinson’s disease. LRRK2 is a multidomain scaffolding protein with dual guanosine triphosphatase (GTPase) and kinase enzymatic activities, making it a key regulator of multiple cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lrrk2-IN-4 involves multiple steps, including the formation of key intermediates through various organic reactions. The specific synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques. Industrial production methods typically involve optimizing these synthetic routes to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Lrrk2-IN-4 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound.

Scientific Research Applications

Lrrk2-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Lrrk2-IN-4 exerts its effects by specifically inhibiting the kinase activity of LRRK2. This inhibition disrupts the phosphorylation of downstream substrates, thereby modulating various cellular signaling pathways. The molecular targets include the kinase domain of LRRK2, and the pathways involved are related to cellular processes like ciliogenesis, mitophagy, and autophagy .

Comparison with Similar Compounds

Similar Compounds

    LRRK2-IN-1: Another small-molecule inhibitor targeting LRRK2.

    GNE-7915: A type I kinase inhibitor of LRRK2.

    Rebastinib: A type II kinase inhibitor of LRRK2.

    Ponatinib: Another type II kinase inhibitor of LRRK2.

    GZD-824: A type II kinase inhibitor of LRRK2.

Uniqueness

Lrrk2-IN-4 is unique due to its specific binding affinity and selectivity for LRRK2, making it a valuable tool for studying LRRK2-related pathways and developing targeted therapies for diseases like Parkinson’s disease .

Properties

Molecular Formula

C25H29ClF2N6O2

Molecular Weight

519.0 g/mol

IUPAC Name

(3S,4S)-4-[4-[6-chloro-2-[[1-[(1S)-2,2-difluorocyclopropyl]-5-methylpyrazol-4-yl]amino]quinazolin-7-yl]piperidin-1-yl]-4-methyloxolan-3-ol

InChI

InChI=1S/C25H29ClF2N6O2/c1-14-20(11-30-34(14)21-9-25(21,27)28)32-23-29-10-16-7-18(26)17(8-19(16)31-23)15-3-5-33(6-4-15)24(2)13-36-12-22(24)35/h7-8,10-11,15,21-22,35H,3-6,9,12-13H2,1-2H3,(H,29,31,32)/t21-,22+,24-/m0/s1

InChI Key

VFCYOTBJVABSBY-ZDXQCDESSA-N

Isomeric SMILES

CC1=C(C=NN1[C@H]2CC2(F)F)NC3=NC4=CC(=C(C=C4C=N3)Cl)C5CCN(CC5)[C@]6(COC[C@H]6O)C

Canonical SMILES

CC1=C(C=NN1C2CC2(F)F)NC3=NC4=CC(=C(C=C4C=N3)Cl)C5CCN(CC5)C6(COCC6O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.